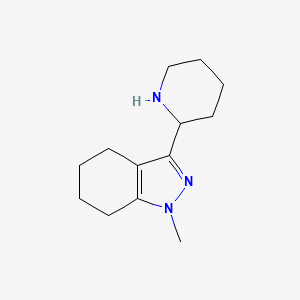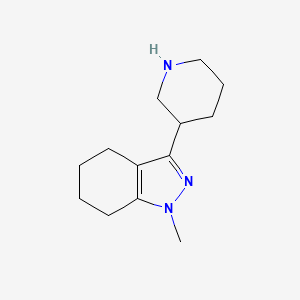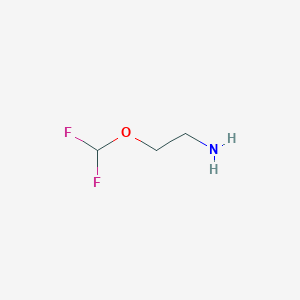![molecular formula C14H17N3 B1470446 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 1785530-87-1](/img/structure/B1470446.png)
1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Descripción general
Descripción
The compound “1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” is a complex organic molecule. It likely contains a pyrazolo[3,4-c]pyridine core, which is a bicyclic structure composed of a pyrazole ring fused with a pyridine ring .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing similar pyrazolo[3,4-b]pyridine compounds. One such method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst, and the reaction takes place at room temperature under ethanol .
Direcciones Futuras
While specific future directions for “1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” were not found, research into similar compounds continues to be an active area of study. For example, the synthesis and properties of 1H-pyrazolo[3,4-b]quinolines have been researched for over 100 years .
Mecanismo De Acción
Target of Action
The primary target of 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is coagulation factor Xa . Coagulation factor Xa is a crucial enzyme in the blood coagulation cascade, responsible for the conversion of prothrombin to thrombin, which is the final enzyme responsible for fibrin clot formation .
Mode of Action
This compound acts as a direct inhibitor of coagulation factor Xa . It inhibits both free and prothrombinase-bound factor Xa activity, leading to a rapid onset of inhibition of factor Xa . This compound has a high selectivity for factor Xa over other human coagulation proteases .
Biochemical Pathways
The inhibition of factor Xa by this compound affects the blood coagulation cascade . By inhibiting factor Xa, this compound reduces thrombin generation, which indirectly inhibits platelet aggregation . This leads to an antithrombotic effect, preventing the formation of blood clots.
Pharmacokinetics
This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of this compound in humans is a sulfate conjugate of O-demethyl apixaban, which is inactive against human factor Xa .
Result of Action
The result of the action of this compound is the prevention and treatment of various thromboembolic diseases . By inhibiting factor Xa and reducing thrombin generation, this compound prevents the formation of blood clots, thereby reducing the risk of conditions such as deep vein thrombosis and pulmonary embolism .
Análisis Bioquímico
Biochemical Properties
1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation . Additionally, this compound binds to specific receptors on cell membranes, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA . This modulation of gene expression can lead to changes in cellular functions, such as proliferation, apoptosis, and differentiation. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can activate or inhibit signaling pathways by binding to receptors on the cell surface, leading to changes in downstream signaling events . These interactions can result in changes in gene expression, enzyme activity, and cellular functions.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. For example, prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, which may result in long-term alterations in cell function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolism can lead to the formation of active or inactive metabolites, which can influence the compound’s overall biological activity. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by solute carrier transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, it can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression . Similarly, its localization to the mitochondria can affect mitochondrial function and cellular metabolism .
Propiedades
IUPAC Name |
1-ethyl-3-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-17-13-8-9-15-10-12(13)14(16-17)11-6-4-3-5-7-11/h3-7,15H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHBGYBNKCLHKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CNCC2)C(=N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



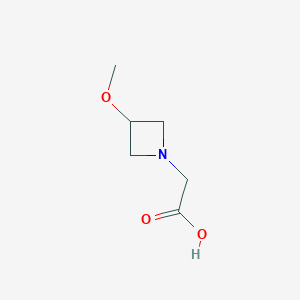
![Methyl 2-[(1-methyl-3-piperidinyl)oxy]acetate](/img/structure/B1470366.png)

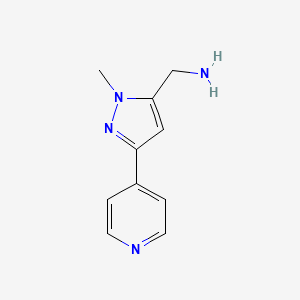
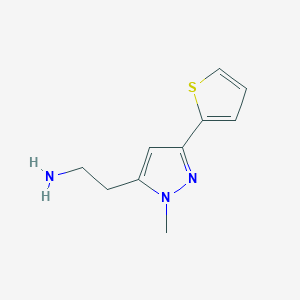
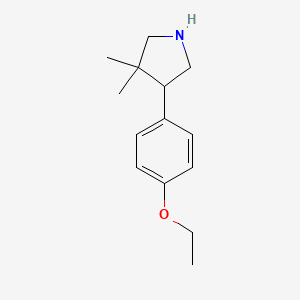
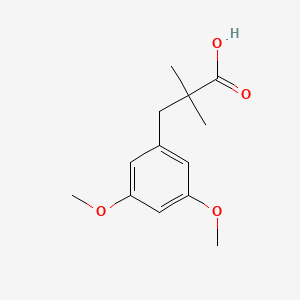

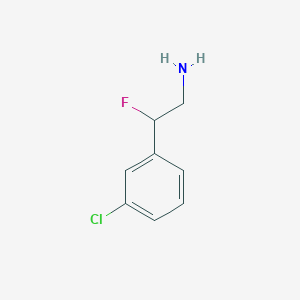

![[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1470382.png)
